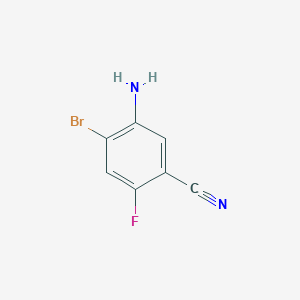

5-Amino-4-bromo-2-fluorobenzonitrile

Übersicht

Beschreibung

5-Amino-4-bromo-2-fluorobenzonitrile is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and electronic materials . It is a derivative of benzonitrile, bearing an amino group at the 5-position and halogen substituents (bromine and fluorine) at the 4- and 2-positions respectively .

Synthesis Analysis

In the synthesis of this compound, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts undergo cyclization to give the corresponding ketones .Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile core with an amino group at the 5-position and halogen substituents (bromine and fluorine) at the 4- and 2-positions respectively . The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .Chemical Reactions Analysis

In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.02 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

Synthesis of Benzonic Acids and Derivatives : The synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile demonstrates the use of similar compounds in synthesizing benzonic acids, highlighting industrial-scale production feasibility due to low cost and mild reaction conditions (Zhou Peng-peng, 2013).

Chemical Fixation of Carbon Dioxide : A study on the fixation of CO2 with 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones shows the potential environmental application of related compounds in CO2 capture and utilization (Toshihiro Kimura et al., 2012).

Synthesis of Novel Chemical Entities : The creation of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile for PET radioligand [18F]SP203, using a similar compound, indicates the importance in the development of new chemical entities for medical imaging (M. Gopinathan et al., 2009).

Analytical and Experimental Chemistry

Development of Microwave-Assisted Synthetic Routes : The development of microwave-assisted, fluorous synthetic routes to benzisoxazoles and benzoxazines using compounds like 2-fluorobenzonitrile demonstrates advancements in efficient and environmentally friendly synthetic methods (W. Ang et al., 2013).

Corrosion Inhibition Research : Research into the use of 2-aminobenzene-1,3-dicarbonitriles derivatives for corrosion inhibition in mild steel, highlights the potential of such compounds in industrial applications (C. Verma et al., 2015).

Biomedical and Pharmacological Research

Development of Herbicide Resistance in Plants : The introduction of a nitrilase gene in plants for the detoxification of bromoxynil, a compound structurally similar to 5-Amino-4-bromo-2-fluorobenzonitrile, showcases the potential in developing herbicide-resistant crops (D. Stalker et al., 1988).

Antimicrobial Activity of Schiff Bases : The synthesis of novel Schiff bases using related compounds and their demonstrated antimicrobial activity suggests potential applications in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Cancer Research : The synthesis of a family of Iron(II)-Cyclopentadienyl compounds, including 4-aminobenzonitrile, demonstrates significant activity against colorectal and triple-negative breast cancer cells, indicating the therapeutic potential of related compounds (Adhan Pilon et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers The relevant papers for 5-Amino-4-bromo-2-fluorobenzonitrile include studies on the application of aryloximes as solid-phase ketone linkers . These papers provide valuable insights into the synthesis and potential applications of this compound.

Wirkmechanismus

Target of Action

It’s known that benzonitrile derivatives, such as this compound, often interact with various enzymes and receptors in the body .

Mode of Action

5-Amino-4-bromo-2-fluorobenzonitrile is a benzonitrile derivative. The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

It’s known that benzonitrile derivatives can participate in various biochemical reactions, including nucleophilic aromatic substitution .

Result of Action

It’s known that benzonitrile derivatives can interact with various enzymes and receptors in the body, potentially leading to a range of cellular effects .

Eigenschaften

IUPAC Name |

5-amino-4-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUSZURPQIOSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696937 | |

| Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893615-28-6 | |

| Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

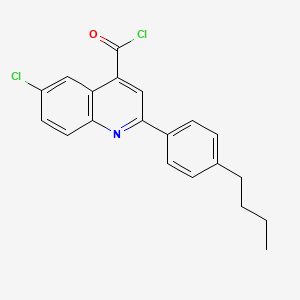

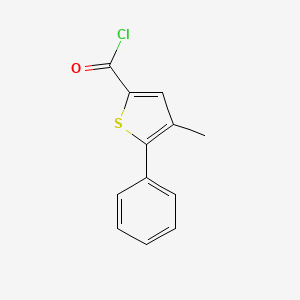

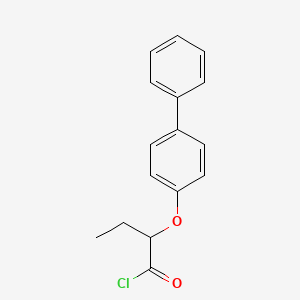

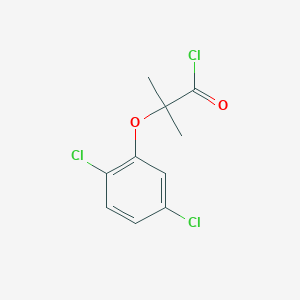

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)